molecular formula C19H17ClFN3O B10816144 3-((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-(2-fluorophenyl)benzamide

3-((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-(2-fluorophenyl)benzamide

Cat. No.: B10816144
M. Wt: 357.8 g/mol
InChI Key: HWWRQDMUCRXOAR-UHFFFAOYSA-N
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Description

3-((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-(2-fluorophenyl)benzamide ( 515873-73-1) is a chemical compound with the molecular formula C 19 H 17 ClFN 3 O and a molecular weight of 357.81 g/mol . It is supplied for use as a reference standard or building block in advanced chemical synthesis and discovery research. The compound features a pyrazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential. Pyrazole-containing compounds are extensively researched for a wide range of biological activities, including as anti-inflammatory and anticancer agents . Several well-established drugs, such as the anti-inflammatory agent celecoxib and the anticancer drug crizotinib, are based on the pyrazole structure, underscoring its significance in drug discovery . This makes this compound a valuable intermediate for researchers exploring new therapeutic candidates, particularly in the fields of oncology and inflammation . Please handle with care. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-N-(2-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN3O/c1-12-18(20)13(2)24(23-12)11-14-6-5-7-15(10-14)19(25)22-17-9-4-3-8-16(17)21/h3-10H,11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWWRQDMUCRXOAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)NC3=CC=CC=C3F)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-(2-fluorophenyl)benzamide, with the CAS number 515873-73-1, is a compound that has garnered attention for its potential biological activity, particularly in the fields of oncology and anti-inflammatory therapies. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.

Chemical Structure and Properties

The molecular formula of the compound is C19H17ClFN3O, with a molecular weight of 357.81 g/mol. The structure features a pyrazole ring substituted with a chloro group and a benzamide moiety, which are crucial for its biological interactions.

Anticancer Properties

Recent studies have demonstrated the anticancer potential of pyrazole derivatives, including our compound of interest. For instance, compounds with similar pyrazole structures have shown significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)
1MCF73.79
2SF-26812.50
3NCI-H46042.30

These findings suggest that modifications in the pyrazole structure can enhance anticancer activity. In particular, derivatives like N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline exhibited IC50 values as low as 3.25 mg/mL against Hep-2 cells, indicating potent cytotoxic effects .

The mechanism by which pyrazole derivatives exert their anticancer effects often involves the inhibition of key signaling pathways associated with cell proliferation and survival. For example, compounds targeting cyclin-dependent kinases (CDKs) have shown promise in inhibiting cancer cell growth. A related study reported that specific pyrazole derivatives inhibited CDK2 with an IC50 of 0.95 nM, demonstrating their potential as effective anticancer agents .

Anti-inflammatory Activity

Beyond anticancer properties, pyrazole derivatives have also been investigated for their anti-inflammatory effects. The compound's ability to modulate inflammatory pathways makes it a candidate for therapeutic applications in conditions characterized by excessive inflammation.

Case Studies

  • Case Study on Anticancer Activity : A study evaluated the effectiveness of various pyrazole derivatives against lung cancer cell lines (A549). The results indicated that certain modifications led to enhanced apoptosis and reduced cell viability, highlighting the importance of structural optimization in drug design .
  • Case Study on Inhibition Mechanism : Another investigation focused on the inhibition of Aurora-A kinase by pyrazole derivatives. The compound demonstrated inhibitory activity with an IC50 value of 0.16 µM against this target, which is crucial for regulating cell division and has implications in cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Purity/Physical Data
Target Compound C₁₉H₁₇ClFN₃O 357.81 2-fluorophenyl benzamide, 4-Cl-3,5-dimethylpyrazole Sealed storage, 95% purity
3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N'-hydroxypropanimidamide C₁₁H₁₁ClN₄O 248.69 Hydroxypropanimidamide, 4-Cl-3,5-dimethylpyrazole 95% purity
3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol C₇H₁₁ClN₂O 186.63 Propanol, 4-Cl-3,5-dimethylpyrazole Not reported
4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-(4-fluorobenzoyl)benzohydrazide C₂₃H₂₀ClFN₄O₂ 442.88 4-fluorobenzoyl hydrazide, 4-Cl-3,5-dimethylpyrazole Not reported
N-substituted pyrazolines (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde) Variable (e.g., C₁₆H₁₂FNO) Variable Dihydropyrazole, aryl substituents Crystallographically confirmed

Structural and Functional Differences

  • Core Modifications: The target compound’s benzamide group distinguishes it from analogs like the hydroxypropanimidamide (amide vs. amidoxime) and the propanol derivative (alcohol vs. aromatic amide).
  • Aromatic Substitutions: Compared to the 4-fluorobenzoyl hydrazide in , the 2-fluorophenyl group in the target compound introduces steric and electronic differences.
  • Pyrazole Substituents : All compounds share the 4-chloro-3,5-dimethylpyrazole motif, which likely enhances metabolic stability by resisting oxidative degradation. However, dihydropyrazolines (e.g., in ) lack the pyrazole’s aromaticity, reducing planarity and π-stacking capacity.

Physicochemical and Hazard Profiles

  • Purity : The target compound and the hydroxypropanimidamide both report 95% purity, suggesting robust synthetic protocols. Others lack purity data.
  • Hazards: The target compound’s warnings (H302, H315, H319) contrast with unspecified profiles for analogs. The propanol derivative , being less lipophilic, may exhibit lower toxicity.

Preparation Methods

Amide Coupling via Carbodiimide Chemistry

The most common route involves reacting benzoic acid with 2-fluoroaniline using carbodiimide-based coupling agents. A typical procedure includes:

  • Activation of benzoic acid (1.0 equiv) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv) and N-hydroxysuccinimide (NHS) (1.1 equiv) in dichloromethane (DCM) at 0–5°C for 1 h.

  • Addition of 2-fluoroaniline (1.05 equiv) and stirring at room temperature for 12 h.

  • Workup with saturated NaHCO₃, extraction with DCM, and purification via silica gel chromatography (hexane/ethyl acetate 4:1).

Yield: 78–85%
Purity (HPLC): >98%

Alternative Route: Acid Chloride Method

For scale-up production, benzoyl chloride may be used:

  • Dropwise addition of benzoyl chloride (1.0 equiv) to a solution of 2-fluoroaniline (1.1 equiv) and triethylamine (2.0 equiv) in tetrahydrofuran (THF) at −10°C.

  • Reaction progression monitored by TLC (Rf = 0.45 in hexane/ethyl acetate 3:1).

  • Quenching with ice-water, filtration, and recrystallization from ethanol.

Yield: 82–88%
Melting Point: 112–114°C

Synthesis of Intermediate B: 4-Chloro-3,5-dimethyl-1H-pyrazole

Cyclocondensation of Hydrazine with β-Diketones

A scalable method involves:

  • Reacting hydrazine hydrate (1.1 equiv) with pentane-2,4-dione (1.0 equiv) in ethanol under reflux for 6 h.

  • Chlorination using phosphorus oxychloride (POCl₃) (3.0 equiv) at 80°C for 4 h.

  • Neutralization with NaOH solution and extraction with ethyl acetate.

Yield: 65–70%
¹H NMR (400 MHz, CDCl₃): δ 2.25 (s, 6H, CH₃), 2.48 (s, 3H, CH₃)

Final Alkylation Step: Conjugation of Intermediates A and B

Mitsunobu Reaction Approach

A robust method for forming the methylene bridge:

  • Dissolve Intermediate A (1.0 equiv) and Intermediate B (1.2 equiv) in dry THF.

  • Add triphenylphosphine (1.5 equiv) and diethyl azodicarboxylate (DEAD) (1.5 equiv) at 0°C.

  • Stir at room temperature for 24 h.

  • Concentrate under reduced pressure and purify via flash chromatography (DCM/methanol 20:1).

Yield: 60–68%
Reaction Optimization Data:

ParameterOptimal Value
Temperature25°C
SolventTHF
Equiv. PPh₃/DEAD1.5/1.5

Alternative Alkylation via Bromomethyl Intermediate

For improved regioselectivity:

  • Prepare 3-(bromomethyl)benzamide by treating Intermediate A with NBS (1.1 equiv) and AIBN (0.1 equiv) in CCl₄ under reflux.

  • React with Intermediate B (1.1 equiv) and K₂CO₃ (2.0 equiv) in DMF at 60°C for 8 h.

Yield: 72–75%
Advantage: Avoids use of moisture-sensitive reagents.

Analytical Characterization

Spectroscopic Data

¹H NMR (500 MHz, DMSO-d₆):
δ 2.21 (s, 6H, pyrazole-CH₃), 2.45 (s, 3H, pyrazole-CH₃), 4.98 (s, 2H, CH₂), 7.12–7.89 (m, 8H, aromatic), 10.32 (s, 1H, NH).

HRMS (ESI+): Calculated for C₁₉H₁₇ClFN₃O [M+H]⁺: 358.1084; Found: 358.1086.

Purity Assessment

HPLC Conditions:

  • Column: C18, 5 μm, 250 × 4.6 mm

  • Mobile phase: Acetonitrile/0.1% formic acid (60:40)

  • Retention time: 8.92 min

  • Purity: 99.3%

Challenges in Process Optimization

Byproduct Formation During Alkylation

Common impurities include:

  • Double-alkylated product (5–8% without temperature control)

  • N-deprotected pyrazole (3–5% under acidic conditions)

Mitigation strategies:

  • Maintain reaction pH between 7.5–8.5

  • Use freshly distilled solvents to minimize moisture

Scale-up Considerations

ParameterLab Scale (10 g)Pilot Scale (1 kg)
Reaction Time24 h18 h
Isolated Yield68%63%
Purity99.3%98.7%

Emerging Methodologies

Continuous Flow Synthesis

Recent advances demonstrate:

  • 85% yield using microreactor systems

  • Residence time reduced to 2 h vs. 24 h batch

Enzymatic Amination

Preliminary studies show:

  • Lipase-catalyzed amidation achieves 55% yield

  • Requires further optimization for industrial viability

ReagentOEL (ppm)
POCl₃0.1
DEAD0.05

Regulatory Compliance

ICH Stability Guidelines

Forced Degradation Studies:

ConditionDegradation Products
Acidic (0.1N HCl)2-Fluoroaniline (3%)
Oxidative (3% H₂O₂)N-Oxide (7%)

Q & A

Basic: How can researchers optimize the synthesis of 3-((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-(2-fluorophenyl)benzamide to minimize side reactions?

Methodological Answer:
Synthetic optimization requires careful control of reaction conditions. Key steps include:

  • Acetylation/alkylation: Use acetic anhydride or acetyl chloride under inert atmospheres (argon/nitrogen) to prevent oxidation of sensitive groups like the pyrazole ring .
  • Temperature control: Maintain temperatures between 50–80°C to balance reaction kinetics and stability of intermediates.
  • Purification: Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization in ethanol to isolate the pure product .
  • Monitoring: Use thin-layer chromatography (TLC) with UV visualization at each step to track reaction progress.

Basic: What analytical techniques are most reliable for confirming the purity and structure of this compound?

Methodological Answer:
A multi-technique approach is critical:

  • NMR spectroscopy: ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to verify substitution patterns (e.g., fluorophenyl protons at δ 7.1–7.4 ppm, pyrazole methyl groups at δ 2.2–2.5 ppm) .
  • High-resolution mass spectrometry (HR-MS): Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error.
  • HPLC: Use a C18 column (acetonitrile/water gradient) to assess purity (>95%) and detect trace impurities .

Basic: How can researchers access structural and physicochemical data for this compound from authoritative databases?

Methodological Answer:

  • PubChem: Search by CAS number or InChIKey to retrieve computed properties (e.g., logP, hydrogen bond donors/acceptors) and spectral data .
  • Cambridge Structural Database (CSD): Use the compound’s SMILES string to find crystallographic data (if available) for bond lengths/angles .
  • Reaxys: Filter for synthetic protocols and reaction conditions using advanced query tools .

Advanced: What strategies are recommended for solving the crystal structure of this compound using X-ray diffraction?

Methodological Answer:

  • Data collection: Use a Bruker D8 VENTURE diffractometer with Mo Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .
  • Structure solution: Apply SHELXT for initial phase determination via intrinsic phasing, then refine with SHELXL using full-matrix least-squares against F² .
  • Handling challenges: For twinned crystals, use the TWIN/BASF commands in SHELXL to refine twin fractions and resolve overlapping reflections .
  • Validation: Check R-factor convergence (target: R1 < 0.05) and validate geometry with PLATON .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of substituents on the pyrazole and benzamide moieties?

Methodological Answer:

  • Analog synthesis: Replace the 4-chloro-3,5-dimethylpyrazole group with bioisosteres (e.g., 1,2,4-triazole) and modify the fluorophenyl ring’s substitution pattern .
  • Biological assays: Test analogs against target proteins (e.g., kinases) using fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinities .
  • Data analysis: Correlate substituent electronegativity/logP with activity using multivariate regression models .

Advanced: What computational methods are effective for predicting binding modes of this compound with potential therapeutic targets?

Methodological Answer:

  • Molecular docking: Use AutoDock Vina or Schrödinger Glide with high-resolution protein structures (PDB ID: e.g., 4YAY for BCL-2) to simulate ligand-receptor interactions .
  • MD simulations: Run 100-ns simulations in GROMACS to assess binding stability; analyze RMSD and hydrogen-bond occupancy .
  • Pharmacophore modeling: Define features (e.g., hydrophobic regions near the pyrazole) with MOE to guide analog design .

Advanced: How should researchers address contradictions in reported synthetic yields or spectral data?

Methodological Answer:

  • Reproducibility checks: Verify reaction conditions (e.g., inert atmosphere purity, solvent dryness) and characterize intermediates at each step .
  • Cross-validation: Compare NMR data with computed spectra (using ACD/Labs or MestReNova) to identify discrepancies in peak assignments .
  • Collaborative verification: Share samples with independent labs for parallel analysis via round-robin testing .

Advanced: What are the best practices for designing bioisosteric replacements of the benzamide group to enhance metabolic stability?

Methodological Answer:

  • Bioisostere selection: Replace the benzamide with sulfonamide or tetrazole groups, which mimic hydrogen-bonding patterns while improving resistance to hydrolysis .
  • In vitro stability assays: Incubate analogs with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
  • Crystallographic analysis: Resolve structures of analogs bound to cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hot spots .

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